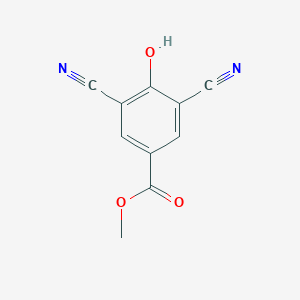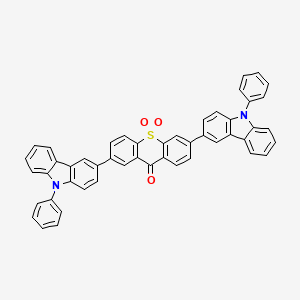
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is an organic compound that has garnered significant attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability, good film-forming ability, and high triplet energy, making it a valuable material for blue OLEDs .
Preparation Methods
The synthesis of 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves a Friedel–Crafts-type substitution reaction. This reaction is facilitated by an insulating C(sp^3) bridge-linked thioxanthone. The process is relatively straightforward and results in a material with desirable properties for use in OLEDs .
Chemical Reactions Analysis
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a host material in OLEDs due to its high thermal stability and good film-forming abilityIn industry, it is used in the production of high-efficiency blue OLEDs, which are essential for high-quality displays and solid-state lighting .
Mechanism of Action
The mechanism by which 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide exerts its effects is primarily through its interaction with light. The compound absorbs light and then re-emits it, a process known as photoluminescence. This property is particularly useful in OLEDs, where the compound acts as a light-emitting layer. The molecular targets and pathways involved in this process are related to the compound’s ability to transfer energy efficiently .
Comparison with Similar Compounds
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique compared to similar compounds due to its high triplet energy and thermal stability. Similar compounds include 9,9-bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene,10,10-dioxide, which also has high thermal stability and good film-forming ability but may differ in specific applications and efficiency .
Properties
Molecular Formula |
C49H30N2O3S |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
10,10-dioxo-2,6-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-39-23-19-34(32-21-25-46-41(28-32)38-16-8-10-18-44(38)51(46)36-13-5-2-6-14-36)30-48(39)55(53,54)47-26-22-33(29-42(47)49)31-20-24-45-40(27-31)37-15-7-9-17-43(37)50(45)35-11-3-1-4-12-35/h1-30H |
InChI Key |
ZYKBTRZZDWKFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5=O)C=CC(=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


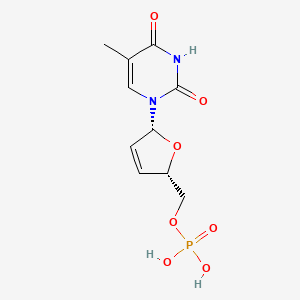
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
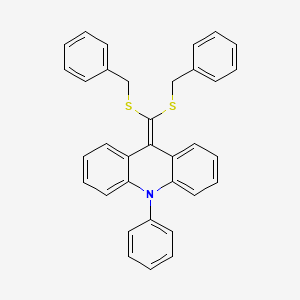

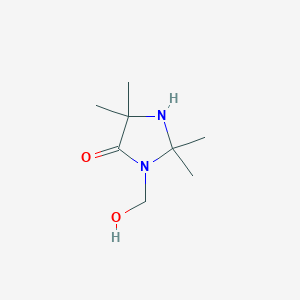
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)


![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)

